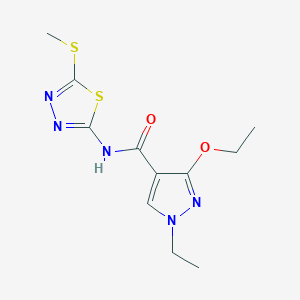

![molecular formula C11H9BrN4 B2753447 6-(5-bromopyrimidin-2-yl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine CAS No. 2034352-15-1](/img/structure/B2753447.png)

6-(5-bromopyrimidin-2-yl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “6-(5-bromopyrimidin-2-yl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine” is a heterocyclic compound. It contains a pyrrolo[3,4-b]pyridine core, which is a type of nitrogen-containing heterocycle . The compound also contains a bromopyrimidinyl group, which is a type of halogenated heterocycle .

Molecular Structure Analysis

The molecular structure of “this compound” is complex due to the presence of multiple ring structures and a bromine atom. The compound likely has a high degree of conjugation, which could influence its chemical properties .

Applications De Recherche Scientifique

Synthesis and Chemical Reactivity

The chemical compound 6-(5-bromopyrimidin-2-yl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine and its derivatives demonstrate significant utility in synthetic organic chemistry, particularly in the development of novel reaction sequences and the synthesis of complex heterocyclic compounds. For instance, a study by Gao et al. described a cascade reaction sequence that facilitates the synthesis of novel 7-substituted 2-amino-pyrrolo[1,2-a]pyrimidine-4,6-diones, starting from α-bromo ketones. This method showcases an innovative approach to accessing small molecules through alkylation, condensation, elimination, and oxidation steps (Gao et al., 2007).

Antitumor Activities

The application of pyrimidine derivatives in medicinal chemistry, particularly in antitumor activities, has been extensively explored. For example, Wang et al. synthesized a series of 6-substituted pyrrolo[2,3-d]pyrimidine thienoyl antifolate inhibitors that exhibited potent inhibition against human tumor cells by targeting folate receptors and the proton-coupled folate transporter. This highlights the compound's potential in the design of selective antitumor agents (Wang et al., 2010).

Tumor Targeting and Drug Delivery

The role of 6-substituted pyrrolo[2,3-d]pyrimidines in tumor targeting and drug delivery, specifically through selective cellular uptake by folate receptors, has been documented. Wang et al. discussed the synthesis of a new series of compounds with varying side chain lengths, demonstrating selective uptake and inhibition of tumor cell growth via folate receptor-mediated pathways. This research supports the development of targeted antitumor agents that utilize cellular transport mechanisms to enhance therapeutic efficacy (Wang et al., 2013).

Novel Synthetic Routes

Research by Rahimizadeh et al. presented a new route to pyrimido[4,5-e][1,3,4] thiadiazine derivatives, showcasing the versatility of bromopyrimidine compounds in synthesizing heterocyclic structures. This work contributes to the broader understanding of synthetic methodologies for accessing diverse heterocyclic compounds with potential biological applications (Rahimizadeh et al., 2007).

Propriétés

IUPAC Name |

6-(5-bromopyrimidin-2-yl)-5,7-dihydropyrrolo[3,4-b]pyridine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9BrN4/c12-9-4-14-11(15-5-9)16-6-8-2-1-3-13-10(8)7-16/h1-5H,6-7H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVBCWDMZYWUIAO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(CN1C3=NC=C(C=N3)Br)N=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9BrN4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-chloro-4-fluorophenyl)-3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide](/img/structure/B2753366.png)

![2-(1H-indol-1-yl)-1-((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)ethanone](/img/structure/B2753368.png)

![(E)-N-(3-methyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)-2-(methylsulfonyl)benzamide](/img/structure/B2753370.png)

![2-(7-butyl-3,4,9-trimethyl-6,8-dioxo-5,7,9-trihydro-4H-1,2,4-triazino[4,3-h]pu rinyl)acetamide](/img/structure/B2753372.png)

![N-(2-methoxy-5-methylphenyl)-2-(5-methyl-4-oxo-6-(3-phenyl-1,2,4-oxadiazol-5-yl)thieno[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2753373.png)

![[3-(2,4,6-Trimethylphenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine](/img/structure/B2753375.png)

![4-[2-(4-chlorophenyl)acetyl]-1H-pyrrole-2-carbonitrile](/img/structure/B2753377.png)

![N-[2-amino-2-(2-methoxyphenyl)ethyl]-4-nitrobenzene-1-sulfonamide hydrochloride](/img/structure/B2753384.png)